molecular formula C12H11N5O3 B11389481 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide CAS No. 899379-12-5

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

Cat. No.: B11389481
CAS No.: 899379-12-5
M. Wt: 273.25 g/mol
InChI Key: VGKOVICIDHWYGG-UHFFFAOYSA-N
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Description

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide is a synthetic small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases . The specific substitution pattern on this compound—featuring a 7-hydroxy group and a fused furan-2-carboxamide moiety—suggests potential for diverse molecular interactions, including hydrogen bonding and metal chelation, a known characteristic of the TP scaffold that has been exploited in developing anti-cancer and anti-parasitic agents . Researchers can leverage this compound as a key intermediate or precursor in developing potential therapeutic agents for areas such as oncology, neurodegenerative diseases, and infectious diseases . The presence of the hydroxy group and the carboxamide linkage also makes it a versatile building block for further synthetic modification and structure-activity relationship (SAR) studies. This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization campaigns, and as a reference standard. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

899379-12-5

Molecular Formula

C12H11N5O3

Molecular Weight

273.25 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H11N5O3/c1-6-7(2)13-12-15-11(16-17(12)10(6)19)14-9(18)8-4-3-5-20-8/h3-5H,1-2H3,(H2,13,14,15,16,18)

InChI Key

VGKOVICIDHWYGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC=CO3)C

solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution reactions involving its amide functional group and heterocyclic framework. For example, the amide group can participate in acyl transfer reactions under basic conditions, potentially forming derivatives with altered pharmacokinetic properties. Additionally, the hydroxy group at the 7-position may act as a leaving group in specific substitution scenarios, though detailed mechanisms are not explicitly documented in the reviewed literature.

Electrophilic Substitution Reactions

Electrophilic substitution is facilitated by the electron-rich heterocyclic rings (triazolo-pyrimidine and furan). The dimethyl substituents at positions 5 and 6 may direct substitution patterns, though specific examples of electrophilic aromatic substitution (e.g., nitration or alkylation) are not explicitly detailed in the available sources. Related triazolo-pyrimidine derivatives demonstrate reactivity with β-dicarbonyls and β-enaminones during synthesis, suggesting potential for electrophilic interactions .

Hydrolysis Reactions

The amide group in the compound can undergo hydrolysis to yield carboxylic acids or their salts under acidic or basic conditions. This reaction may impact the compound’s stability in aqueous environments or biological systems. Hydrolytic cleavage of the amide bond could reduce its bioavailability or alter its interaction with molecular targets.

Cyclization Reactions

Cyclization reactions involving the compound’s reactive groups (e.g., hydroxy, amide) are critical in its synthetic pathways. For instance, derivatives with similar triazolo-pyrimidine cores undergo cyclization with hydrazine hydrate or other nucleophiles to form fused heterocyclic systems, as observed in furochromone analogs . Such reactions highlight the compound’s synthetic versatility and potential for generating diverse molecular scaffolds .

Structural Modifications and SAR Insights

Structural modifications of the triazolo-pyrimidine core and substituents significantly influence biological activity. For example, substituents at the C-5 and C-7 positions (e.g., methyl vs. phenyl groups) modulate interactions with enzymatic targets like RNase H in HIV-1. Key SAR findings include:

Compound Substituents IC₅₀ (RNase H) Activity Trend
12g C-5 methyl, C-7 phenyl0.8 µMMost potent
13g C-5 phenyl, C-7 methyl3.5 µMReduced activity
14g C-5/C-7 methyl6.23 µMFurther reduced activity
15g C-5 phenyl, C-7 phenyl1.86 µMModerate activity

These data emphasize the critical role of the C-7 phenyl group and catechol substituents in maintaining potent inhibitory activity .

Nucleophilic Attack on the Amide Group

The amide nitrogen can act as a nucleophile, reacting with electrophiles such as carbonyl carbons or halides. This reactivity is leveraged in synthetic steps to form novel derivatives .

Cyclization via Nucleophilic Addition

Hydrazine hydrate or other nucleophiles can attack electrophilic positions in the triazolo-pyrimidine framework, leading to the formation of fused heterocycles (e.g., triazepines) .

Spectral and Analytical Data

Derivatives with similar structural features exhibit characteristic spectral signatures:

  • IR : Absorption bands at ~3425 cm⁻¹ (NH₂ groups) and ~3300 cm⁻¹ (NH groups) .

  • ¹H-NMR : Singlet signals for exchangeable protons (e.g., δ 6.45 ppm for NH₂, δ 10.10 ppm for NH) .

Scientific Research Applications

Research indicates that N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide exhibits various biological activities:

Anticancer Activity

The compound has demonstrated potential anticancer properties through several mechanisms:

  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating mitochondrial pathways.
  • Inhibition of Cell Proliferation : The compound has been shown to induce cell cycle arrest in various cancer cell lines.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against several pathogens:

  • Bacterial Inhibition : Effective against gram-positive and gram-negative bacteria.
  • Fungal Activity : Preliminary studies suggest antifungal properties as well.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has indicated its potential to reduce pro-inflammatory cytokines in models of inflammation.

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound across different biological contexts:

Study FocusFindings
Cancer Models In animal studies involving breast cancer models, treatment with this compound resulted in significant tumor size reduction. Mechanisms included apoptosis induction and inhibition of proliferation pathways.
Inflammatory Disease Models In murine models of rheumatoid arthritis, administration led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests potential utility in treating autoimmune conditions.
Microbial Resistance Studies The compound exhibited effectiveness against resistant bacterial strains, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune responses and cell growth . By inhibiting these kinases, the compound can modulate various biological processes, making it a potential therapeutic agent for inflammatory and proliferative diseases.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., nitro in compound 40, trifluoromethyl in 40) enhance antiplasmodial potency by stabilizing the oxadiazole ring and improving target binding . The 2-methylpropoxy group introduces steric bulk, which may reduce enzymatic degradation compared to linear alkoxy chains (e.g., pentyloxy in ), as seen in similar branched derivatives .

Lipophilicity and Solubility :

  • Branched alkoxy chains (e.g., 2-methylpropoxy) increase lipophilicity (logP ~3.5–4.0) compared to linear chains (e.g., hexyloxy in , logP ~4.5), balancing membrane permeability and aqueous solubility .

Synthetic Accessibility :

  • The target compound is synthesized via NaH-mediated acylation in DMF, analogous to methods for compounds 40–43 . The branched alkoxy group may require optimized reaction conditions to avoid steric hindrance during coupling.

Stability and Pharmacokinetics

  • Oxadiazole Ring Stability : The 4-methyl substituent may stabilize the oxadiazole ring against hydrolysis compared to nitro-substituted analogs (e.g., compound 40), which are prone to reduction .
  • Metabolic Resistance : The branched 2-methylpropoxy group likely reduces cytochrome P450-mediated oxidation compared to linear alkoxy chains .

Biological Activity

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine framework fused with a furan moiety. Its molecular formula is C17H19N5O3C_{17}H_{19}N_{5}O_{3} with a molecular weight of 325.37 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, contributing to its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • The compound has been included in various screening libraries targeting cancer cell lines. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties :
    • Compounds structurally related to this compound have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes relevant to cancer progression and microbial resistance mechanisms. For example, studies on related triazolo-pyrimidines have shown inhibitory effects on kinases involved in cell signaling pathways critical for tumor growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with DNA : The compound's structure allows it to intercalate into DNA strands or bind to specific sites on DNA or RNA, potentially disrupting replication and transcription processes.
  • Inhibition of Protein Kinases : By inhibiting protein kinases such as EGFR (Epidermal Growth Factor Receptor), the compound can interfere with signaling pathways that promote cell proliferation .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineLacks furan moietyAntimicrobial
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineAmino group instead of hydroxyAntiparasitic
Furochromone DerivativesContains furan but different ring structureAnticancer

The presence of both the hydroxy group and the specific triazolo-pyrimidine framework distinguishes this compound from others in its class .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study 1 : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition with an IC50 value as low as 0.05 µM against certain lines .
  • Study 2 : Another study focused on the antimicrobial potential of related compounds and found that modifications to the triazole ring enhanced activity against resistant bacterial strains .

Q & A

Q. What are the standard synthetic protocols for N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide analogs?

The synthesis typically involves cyclization of precursor compounds with amines under reflux conditions. For example, derivatives are prepared by reacting triazolopyrimidine intermediates with furan-2-carboxamide groups in ethanol at 60–100°C for 24–72 hours, followed by purification via column chromatography (EtOAc/light petroleum mixtures) . Key steps include monitoring reactions via TLC and optimizing stoichiometric ratios (1.1–4.5 equivalents of amine) to improve yields .

Q. Which spectroscopic techniques are routinely employed for characterizing triazolo[1,5-a]pyrimidine derivatives?

Structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry (MS). For instance, 1H^1 \text{H}-NMR in DMSO-d6d_6 resolves proton environments (e.g., aromatic protons at δ 7.87–8.91 ppm, methyl groups at δ 2.38–2.79 ppm) . MS (ESI) confirms molecular ions (e.g., m/z 378.2 [M+H]+^+) . X-ray crystallography further validates molecular geometry, as seen in crystal structures with space groups like P1P\overline{1} .

Advanced Research Questions

Q. How can researchers troubleshoot unexpected byproducts during synthesis?

Contamination by oxidized intermediates (e.g., acetamide derivatives) may occur if reaction conditions are not tightly controlled. For example, omitting Ac2_2O in DMF reflux prevents premature oxidation, as demonstrated in regioselective syntheses . Purification via gradient elution (e.g., EtOAc/light petroleum from 2:8 to 3:7) effectively isolates target compounds .

Q. What methodologies resolve contradictions in pharmacological data for triazolo[1,5-a]pyrimidine analogs?

Structure-activity relationship (SAR) studies require systematic substitution of functional groups. For instance, replacing cyclohexyl with isopropylamine in triazolo-triazine derivatives alters CB2 receptor binding affinity, highlighting the role of steric bulk in activity . Comparative assays (e.g., enzyme inhibition, receptor binding) should be repeated under standardized conditions to minimize variability .

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

Cross-validation using multiple techniques is critical. For example, discrepancies between NMR and X-ray data (e.g., proton coupling patterns vs. bond lengths) may arise from polymorphism or solvent effects. Re-crystallizing in alternative solvents (e.g., CD3_3OD vs. DMSO-d6d_6) and reanalyzing via 1H^1 \text{H}-NMR can resolve such issues .

Q. What experimental designs improve regioselectivity in cyclization steps?

Regioselectivity is influenced by solvent polarity and catalyst choice. A study achieved >95% regioselectivity by refluxing precursors in dioxane with triethylamine under argon, avoiding competing pathways . Temperature control (e.g., 70°C vs. 100°C) also minimizes side reactions, as shown in triazolo-triazine syntheses .

Q. How can synthetic yields be optimized for triazolo[1,5-a]pyrimidine carboxamides?

Yield optimization involves:

  • Stoichiometric tuning : Using 1.2 equivalents of acyl chloride and triethylamine in dry dioxane under reflux .
  • Purification : Flash chromatography with EtOAc/light petroleum (3:7) improves recovery of pure solids (e.g., 55–63% yields) .
  • Reaction time : Extending reflux durations to 72 hours maximizes conversion, as observed in furan-2-carboxamide couplings .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Triazolo[1,5-a]pyrimidine Synthesis

StepConditionsYield (%)Reference
Amine couplingEthanol, 70°C, 72 h63
Acyl chloride refluxDioxane, Ar, 12 h55–63
Oxidation avoidanceDMF reflux (no Ac2_2O)>95

Q. Table 2: Spectroscopic Data for Representative Derivatives

Compound1H^1 \text{H}-NMR (δ, ppm)MS (m/z)Reference
26 2.79 (d, J=4 Hz, CH3_3)378.2
31 8.80–8.77 (m, NH2_2)436.2

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